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Compound of Interest

Compound Name: Hodgkinsine B

Cat. No.: B15618118 Get Quote

An In-depth Technical Guide to the Chemical and Physical Properties of Hodgkinsine B

This guide provides a comprehensive overview of the chemical and physical properties,

biological activity, and experimental protocols related to Hodgkinsine B, tailored for

researchers, scientists, and drug development professionals.

Chemical and Physical Properties
Hodgkinsine B is a complex indole alkaloid. Its fundamental chemical and physical properties

are summarized in the table below.
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Property Value Reference

Molecular Formula C₃₃H₃₈N₆ [1][2][3]

Molecular Weight 518.70 g/mol [1][2][4]

CAS Number 586955-76-2 [1][5]

Appearance Solid [5]

Purity >95% by HPLC

Solubility
Soluble in methanol and

DMSO

Storage -20°C [5]

Optical Rotation [α]²⁴D = -88 (c = 0.21, CHCl₃)

Melting Point
Not reported in the available

literature

Biological Activity and Signaling Pathways
Hodgkinsine B exhibits a range of biological activities, most notably its analgesic effects. It is

also reported to have antiviral, antibacterial, and antifungal properties[1][6][7]. The analgesic

properties are attributed to its dual mechanism of action as a µ-opioid receptor agonist and an

NMDA receptor antagonist[6][7].

Dual-Action Analgesic Signaling Pathway
The analgesic effect of Hodgkinsine B is potent due to its simultaneous action on two key pain

signaling pathways. As a µ-opioid receptor agonist, it mimics the effects of endogenous

opioids, leading to the inhibition of pain signal transmission. Concurrently, as an NMDA

receptor antagonist, it blocks the action of glutamate, a primary excitatory neurotransmitter

involved in the amplification of pain signals.
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Hodgkinsine B's dual analgesic signaling pathway.

Experimental Protocols
Isolation of Hodgkinsine B
Hodgkinsine B is naturally found in plants of the Psychotria genus, particularly Psychotria

colorata[6][8]. A general workflow for the isolation of pyrrolidinoindoline alkaloids from plant

material is outlined below.
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General workflow for the isolation of Hodgkinsine B.

A detailed protocol for the isolation from Psychotria colorata flowers involves fractionation of an

alkaloid extract[9].

Total Synthesis of Hodgkinsine B
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The enantioselective total synthesis of Hodgkinsine B has been described in the literature. A

key step involves the stereocontrolled appending of a third cis-pyrrolidinoindoline ring to a

hexacyclic chimonanthine precursor via a catalyst-controlled intramolecular Heck reaction[10]

[11]. A detailed multi-step synthesis is also reported involving the convergent assembly of

cyclotryptamine fragments[12].

Analgesic Activity Assays
The analgesic properties of Hodgkinsine B have been evaluated using standard in vivo

models. Hodgkinsine B has been shown to increase the latency to tail withdrawal in the tail-

flick test in mice at a dose of 10 mg/kg[5]. The analgesic effects of hodgkinsine stereoisomers

have been assessed in the tail flick and capsaicin pain models[10][11].

The tail-flick test is a common method to assess centrally mediated analgesia.

Animals: Male Swiss mice (25-30 g) are typically used.

Apparatus: A tail-flick analgesia meter is used, which applies a radiant heat source to the tail.

Procedure:

Animals are habituated to the testing environment.

A baseline latency to tail withdrawal from the heat source is recorded. A cut-off time (e.g.,

10-20 seconds) is established to prevent tissue damage[2][13].

Hodgkinsine B is administered (e.g., intraperitoneally) at the desired dose (e.g., 10

mg/kg)[5].

The latency to tail withdrawal is measured at various time points after administration (e.g.,

30, 60, 90, 120 minutes).

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each

animal at each time point.

The hot plate test is used to evaluate the response to a thermal pain stimulus and is sensitive

to centrally acting analgesics[14].
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Animals: Mice are placed on a hot plate with the temperature maintained at a constant 55 ±

0.5°C[2].

Procedure:

The latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is

recorded[2][14].

A cut-off time of 30-60 seconds is used to prevent injury[2].

Measurements are taken before and after the administration of Hodgkinsine B.

Data Analysis: An increase in the latency period compared to the baseline indicates an

analgesic effect.

Summary of Biological Data
The following table summarizes the key biological activities and potencies of Hodgkinsine B.

Activity Assay
Model
Organism

Effective
Dose/Concentr
ation

Reference

Analgesia Tail-Flick Test Mice 10 mg/kg [5]

Analgesia
Capsaicin-

Induced Pain
Mice

Data on

stereoisomers

available

[10][11]

Antiviral Not specified Not specified Not specified [6][7]

Antibacterial Not specified Not specified Not specified [6][7]

Antifungal Not specified Not specified Not specified [6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2022-15-6-7.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5320386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5320386/
https://web.mousephenotype.org/impress/pdf?procID=164
https://pubchem.ncbi.nlm.nih.gov/compound/Hodgkinsine
https://www.caymanchem.com/product/31421/hodgkinsine-b
https://en.wikipedia.org/wiki/Hodgkinsine
https://www.medchemexpress.com/hodgkinsine-b.html
https://en.wikipedia.org/wiki/Psychotria_colorata
https://pubmed.ncbi.nlm.nih.gov/9548883/
https://pubmed.ncbi.nlm.nih.gov/9548883/
https://pubmed.ncbi.nlm.nih.gov/17887704/
https://pubmed.ncbi.nlm.nih.gov/17887704/
https://pubmed.ncbi.nlm.nih.gov/17887704/
https://pubs.acs.org/doi/abs/10.1021/jo7013643
https://pmc.ncbi.nlm.nih.gov/articles/PMC5733798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5733798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5733798/
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Anesthesiology/Tail_flick_test/
https://en.wikipedia.org/wiki/Hot_plate_test
https://www.benchchem.com/product/b15618118#chemical-and-physical-properties-of-hodgkinsine-b
https://www.benchchem.com/product/b15618118#chemical-and-physical-properties-of-hodgkinsine-b
https://www.benchchem.com/product/b15618118#chemical-and-physical-properties-of-hodgkinsine-b
https://www.benchchem.com/product/b15618118#chemical-and-physical-properties-of-hodgkinsine-b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15618118?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

